molecular formula C21H27N5O2 B2410409 2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 922016-38-4

2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Cat. No.: B2410409
CAS No.: 922016-38-4
M. Wt: 381.48
InChI Key: GHBSZQZEBYKOLA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a pyrazolo[3,4-d]pyrimidine group, and an ethyl group (-CH2CH3). These functional groups suggest that this compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by various substitution reactions to introduce the other functional groups . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazolo[3,4-d]pyrimidine group is a fused ring system that includes two nitrogen atoms, which could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could influence its solubility in water, while the complex ring system could influence its stability .

Scientific Research Applications

Antimicrobial Applications

Several studies have focused on the synthesis of pyrazolopyrimidines and related compounds for their potential antimicrobial effects. For instance, compounds synthesized by Farag et al. (2009) and Deohate et al. (2020) demonstrated moderate antimicrobial activity, indicating their potential use in developing new antimicrobial agents. These compounds were prepared through various synthetic routes and tested against different bacterial and fungal strains to evaluate their antimicrobial efficacy.

  • Synthesis and Antimicrobial Evaluation: The study by Farag, Kheder, and Mabkhot (2009) detailed the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, demonstrating moderate antimicrobial activities against selected strains. Read more.
  • Microwave-Assisted Synthesis and Evaluation: The work by Deohate and Palaspagar (2020) explored the microwave-assisted cyclocondensation to synthesize pyrimidine-linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential, highlighting a promising avenue for the development of new antimicrobial and insecticidal compounds. Read more.

Anticancer Applications

Research has also indicated the potential anticancer activities of pyrazolopyrimidines derivatives. A notable study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines, demonstrating their anticancer and anti-5-lipoxygenase activities, suggesting their utility in developing new anticancer therapies.

  • Novel Derivatives as Anticancer Agents: Rahmouni and colleagues (2016) reported the synthesis of new pyrazolopyrimidines derivatives, showing significant anticancer activities against specific cancer cell lines, opening up new possibilities for anticancer drug development. Read more.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential future directions for research on this compound would depend on its properties and potential uses. For example, if it shows promise as a drug, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

Properties

IUPAC Name

2-ethyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-4-17(5-2)20(27)22-9-10-26-19-18(12-24-26)21(28)25(14-23-19)13-16-8-6-7-15(3)11-16/h6-8,11-12,14,17H,4-5,9-10,13H2,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBSZQZEBYKOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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